molecular formula C14H12BrFO B7874466 (4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol

(4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol

Cat. No.: B7874466
M. Wt: 295.15 g/mol
InChI Key: QZELMCQDYZCOSF-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is an organic compound with the molecular formula C14H12BrFO It is a derivative of methanol where the hydrogen atoms are substituted with a 4-bromophenyl and a 4-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 4-fluoro-2-methylbenzylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are the corresponding ketone or aldehyde.

    Reduction: The major products are the corresponding alcohol or hydrocarbon.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

(4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(2-methylphenyl)methanol
  • (4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol

Uniqueness

(4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .

Properties

IUPAC Name

(4-bromophenyl)-(4-fluoro-2-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZELMCQDYZCOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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